1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate
CAS No.:
Cat. No.: VC13524038
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol
* For research use only. Not for human or veterinary use.
![1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate -](/images/structure/VC13524038.png)
Specification
Molecular Formula | C13H19ClN2O2 |
---|---|
Molecular Weight | 270.75 g/mol |
IUPAC Name | 1-methylspiro[indole-3,3'-piperidine]-2-one;hydrate;hydrochloride |
Standard InChI | InChI=1S/C13H16N2O.ClH.H2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13;;/h2-3,5-6,14H,4,7-9H2,1H3;1H;1H2 |
Standard InChI Key | FBJWYMLXSPFCFM-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C3(C1=O)CCCNC3.O.Cl |
Canonical SMILES | CN1C2=CC=CC=C2C3(C1=O)CCCNC3.O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name is 1-methylspiro[indole-3,4'-piperidine]-2-one hydrochloride, with a molecular formula of . Its SMILES notation (CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl
) and InChIKey (RQXLJSYQSBXFOQ-UHFFFAOYSA-N
) confirm the spirocyclic architecture linking an indole-2-one moiety to a piperidine ring, with a methyl group at the indole nitrogen and a hydrochloride counterion .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular weight | 252.74 g/mol | |
Parent compound CID | 21584155 | |
Synonyms | MFCD22666517, SCHEMBL3227190 | |
SMILES | CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl |
Structural Analysis
The spirocyclic core imposes conformational rigidity, potentially enhancing binding selectivity to biological targets. X-ray crystallography or NMR data for this specific compound are absent in public databases, but analogous spiropiperidines exhibit chair conformations in piperidine rings and planar indole systems, as seen in related DOR agonists .
Synthetic Pathways and Optimization
General Synthesis of Spiropiperidine Derivatives
Patent WO2007057775A1 outlines methods for synthesizing spiropiperidines via cyclization of aminopyridyl precursors or reductive amination of ketone intermediates . While the exact route for 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride is unspecified, analogous compounds are prepared through:
-
Spirocyclization: Reacting indole-2-one derivatives with piperidine-containing electrophiles under basic conditions.
-
Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Challenges in Hydrate Formation
Pharmacological Profile and Mechanism of Action
Delta Opioid Receptor Agonism
Spiropiperidines in patent WO2007057775A1 demonstrate high DOR affinity () and >10-fold selectivity over mu (MOR) and kappa (KOR) opioid receptors . While specific binding data for this compound are unpublished, structural analogs exhibit:
-
Analgesic Efficacy: Mediated through DOR activation in spinal cord laminae II, reducing neuropathic pain in rodent models .
-
Reduced Side Effects: Unlike MOR agonists (e.g., morphine), DOR-selective compounds avoid respiratory depression and addiction liabilities .
Table 2: Comparative Opioid Receptor Affinity of Analogous Spiropiperidines
Therapeutic Applications
Preclinical studies highlight potential uses in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume